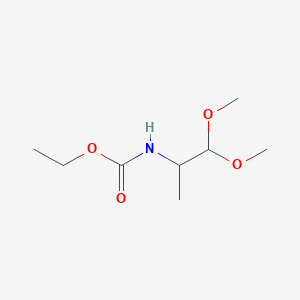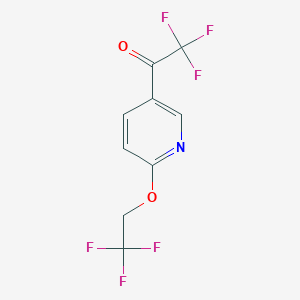
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone
概述
描述
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoroethoxy and trifluoroacetyl groups imparts distinct characteristics to the molecule, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone typically involves the reaction of 2,5-dibromopyridine with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst . This method ensures high yields and purity of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The process involves rigorous purification steps, including distillation and recrystallization, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: The trifluoroethoxy and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .
科学研究应用
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
作用机制
The mechanism by which 2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s fluorinated nature also enhances its stability and bioavailability, making it a valuable tool in drug development and biochemical research .
相似化合物的比较
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds share similar trifluoroethoxy groups and have applications in medicinal chemistry.
Lansoprazole Related Compounds: These compounds contain similar trifluoroethoxy groups and are used in pharmaceuticals.
Uniqueness
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone stands out due to its unique combination of trifluoroethoxy and trifluoroacetyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H5F6NO2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)4-18-6-2-1-5(3-16-6)7(17)9(13,14)15/h1-3H,4H2 |
InChI 键 |
SULUZSNITNHJKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)OCC(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8504683.png)
![[(9,10-Methanoanthracen-9(10H)-yl)methyl]propanedioic acid](/img/structure/B8504691.png)
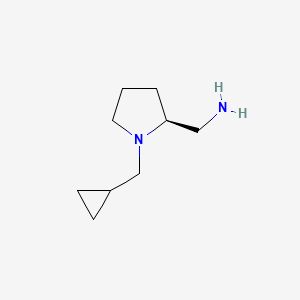
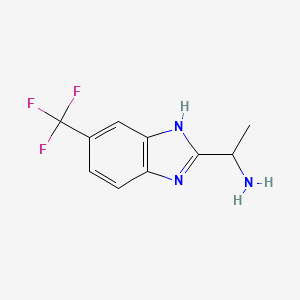
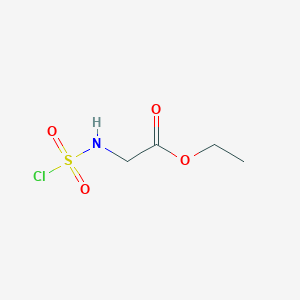
![2,2-Dichloro-1-(1-thia-4-azaspiro[4.4]nonan-4-yl)ethan-1-one](/img/structure/B8504723.png)
![1-[4-(Methylthio)phenoxy]-2-propanone](/img/structure/B8504728.png)
![3-Bromobenzo[b]thiophene-6-carbonitrile](/img/structure/B8504739.png)
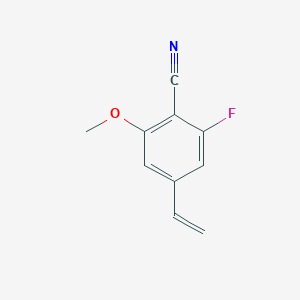
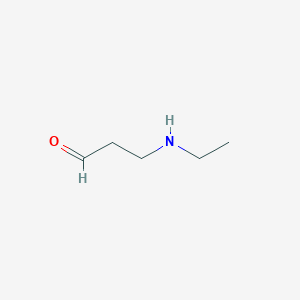
![6-[(6-Methyloct-5-en-2-yl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8504786.png)
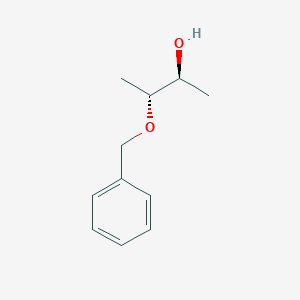
![5-Bromo-3-isopropylbenzo[d]isoxazole](/img/structure/B8504797.png)
